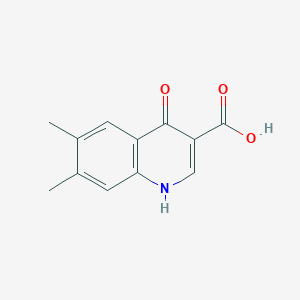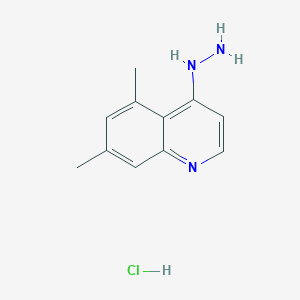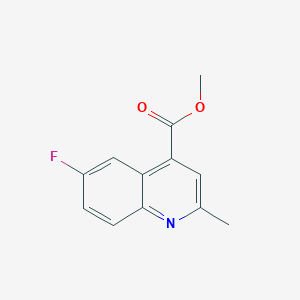![molecular formula C13H16N2O B11886647 6-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11886647.png)
6-Methylspiro[indoline-3,4'-piperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[indoline-3,4’-piperidin]-2-one typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the use of benzenesulfonyl chloride as a reagent under alkaline conditions to obtain various derivatives . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
While specific industrial production methods for 6-Methylspiro[indoline-3,4’-piperidin]-2-one are not extensively documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions involving 6-Methylspiro[indoline-3,4’-piperidin]-2-one often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
6-Methylspiro[indoline-3,4’-piperidin]-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Due to its potential anti-tumor properties, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of 6-Methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. It has been shown to bind to proteins such as CDK, c-Met, and EGFR, inhibiting their activity and leading to anti-proliferative effects on cancer cells . The compound’s structure allows it to fit into the active sites of these proteins, disrupting their normal function and triggering cell death .
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic structure and exhibits comparable biological activities.
Spiro[indoline-3,4’-piperidine] Derivatives:
Uniqueness
6-Methylspiro[indoline-3,4’-piperidin]-2-one stands out due to its specific methyl substitution, which can influence its binding affinity and selectivity towards certain molecular targets. This unique feature may enhance its therapeutic potential and make it a more effective candidate for drug development .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-9-2-3-10-11(8-9)15-12(16)13(10)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16) |
InChI Key |
ARNQGNAHGXJEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)


![4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886586.png)

![(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11886602.png)
![2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11886610.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)



